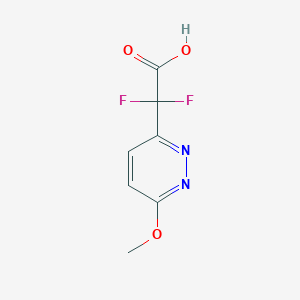
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a propynyl group in the quinoline structure may impart unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Nitration of Quinoline: The nitration of quinoline can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure, which can be achieved using appropriate cyclization agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Cycloaddition: The propynyl group can participate in cycloaddition reactions to form various cyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Cycloaddition Reagents: Azides, nitriles, alkenes.
Major Products
Reduction Products: 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one.
Substitution Products: Various substituted quinoline derivatives.
Cycloaddition Products: Various cyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory activities.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the nitro and propynyl groups may enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitroquinoline: Lacks the propynyl group but shares the nitroquinoline core structure.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the nitro group but shares the propynylquinoline core structure.
Quinoline: The parent compound without any substituents.
Uniqueness
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the nitro and propynyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H8N2O3 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
3-nitro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8N2O3/c1-2-7-13-10-6-4-3-5-9(10)8-11(12(13)15)14(16)17/h1,3-6,8H,7H2 |
InChI-Schlüssel |
JDQNJDBAMGICFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C2=CC=CC=C2C=C(C1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




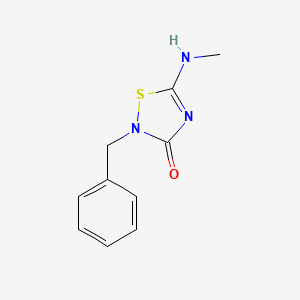
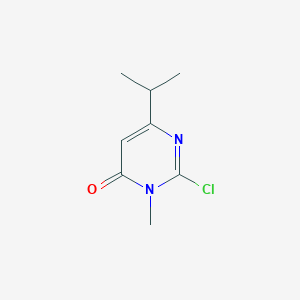

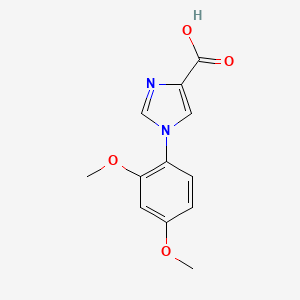
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
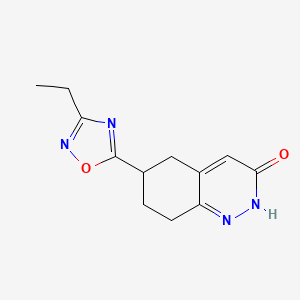



![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)
